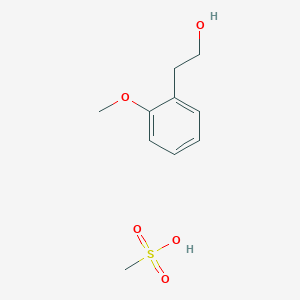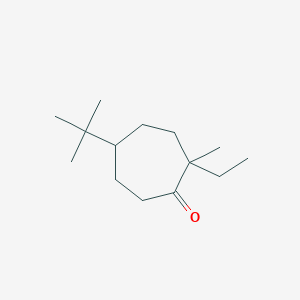
5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one is a chemical compound characterized by its unique structure, which includes a cycloheptane ring substituted with tert-butyl, ethyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptanone as a starting material, which undergoes alkylation reactions to introduce the tert-butyl, ethyl, and methyl groups. The reaction conditions often include the use of strong bases and alkyl halides to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl, ethyl, or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., tert-butyl chloride) in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cycloheptane derivatives.
Applications De Recherche Scientifique
5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms that alter cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptane: A simple cyclic hydrocarbon with seven carbon atoms.
2-Methylcycloheptanone: A cycloheptane derivative with a methyl group and a ketone functional group.
tert-Butylcycloheptane: A cycloheptane derivative with a tert-butyl group.
Uniqueness
5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one is unique due to the presence of multiple substituents on the cycloheptane ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
82126-53-2 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
5-tert-butyl-2-ethyl-2-methylcycloheptan-1-one |
InChI |
InChI=1S/C14H26O/c1-6-14(5)10-9-11(13(2,3)4)7-8-12(14)15/h11H,6-10H2,1-5H3 |
Clé InChI |
GYIGJKDQSFFNSH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC(CCC1=O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
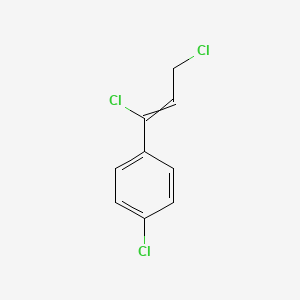
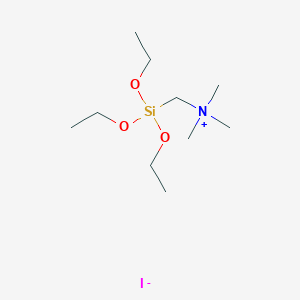
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
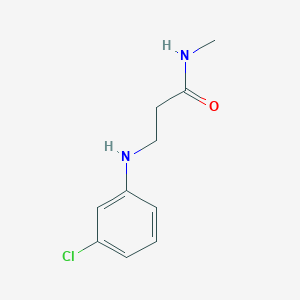
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)

![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
